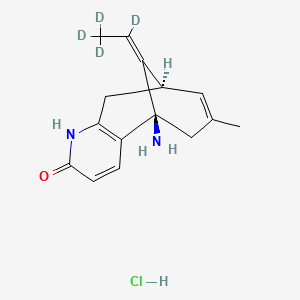

(-)-Huperzine A-d4 (hydrochloride)

Beschreibung

Contextual Background of (-)-Huperzine A in Neuropharmacology

Natural Derivation and Original Research Significance of (-)-Huperzine A

(-)-Huperzine A is an alkaloid originally isolated from the club moss Huperzia serrata (Thunb.) Trevis. taylorandfrancis.comnih.govjohnshopkins.edu This plant has a long history of use in traditional Chinese medicine for treating various ailments, including fever, inflammation, and blood disorders. taylorandfrancis.comtandfonline.com In 1986, Chinese scientists first isolated (-)-Huperzine A and identified its potent activity as a reversible inhibitor of acetylcholinesterase (AChE). taylorandfrancis.comnih.gov This discovery was a significant milestone, as it unveiled a promising natural compound with the potential to address neurodegenerative diseases.

The limited supply of (-)-Huperzine A from its natural source, with an average yield of only 0.011% from the dried herb, has spurred extensive research into its total synthesis. nih.govrsc.org Successful synthetic routes have been developed, enabling a more reliable and scalable supply for research and potential therapeutic development. rsc.org

Fundamental Preclinical Pharmacological Activities of (-)-Huperzine A

The primary and most well-studied pharmacological action of (-)-Huperzine A is its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). johnshopkins.eduwikipedia.org This activity is highly selective for AChE over butyrylcholinesterase (BuChE). By inhibiting AChE, (-)-Huperzine A increases the levels of acetylcholine in the brain, a neurotransmitter crucial for learning and memory.

Beyond its role as an AChE inhibitor, preclinical studies have revealed a broader spectrum of neuroprotective effects. These include:

NMDA Receptor Antagonism: (-)-Huperzine A acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which can protect neurons from glutamate-induced excitotoxicity, a process implicated in various neurodegenerative conditions. wikipedia.orgalzdiscovery.org

Anti-inflammatory and Antioxidant Properties: Research indicates that (-)-Huperzine A possesses anti-inflammatory and antioxidant properties, further contributing to its neuroprotective profile. alzdiscovery.orgresearchgate.net

Modulation of Amyloid-β (Aβ) Processing: Studies in animal models of Alzheimer's disease suggest that (-)-Huperzine A can influence the processing of amyloid precursor protein (APP), leading to a reduction in the production of toxic amyloid-β plaques. alzdiscovery.orgnih.gov

Neurotrophic Effects: (-)-Huperzine A has been shown to increase levels of nerve growth factor (NGF), a protein essential for the growth, maintenance, and survival of neurons. nih.gov

Principles and Rationale for Isotopic Labeling in Biomedical Research

Deuteration as a Strategy in Drug Discovery and Development

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.com Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is a commonly used label in pharmaceutical research. The substitution of hydrogen with deuterium, known as deuteration, can lead to significant improvements in a drug's pharmacokinetic properties. nih.gov This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. gabarx.com This can slow down the rate of drug metabolism, potentially leading to a longer duration of action and improved therapeutic efficacy. alfa-chemistry.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.gov

Advantages of Deuterated Compounds for Pharmacokinetic and Metabolic Studies

Deuterated compounds are invaluable tools in pharmacokinetic and metabolic studies for several key reasons:

Internal Standards in Bioanalysis: Deuterated analogs of a drug, such as (-)-Huperzine A-d4, are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based methods. clearsynth.comscioninstruments.comaptochem.com Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for highly accurate and precise quantification of the drug in biological samples like blood or plasma. aptochem.comtexilajournal.com

Tracing Metabolic Pathways: Isotopic labeling allows researchers to trace the metabolic fate of a drug within a biological system. musechem.comnih.gov By tracking the deuterated compound and its metabolites, scientists can gain a comprehensive understanding of how the drug is absorbed, distributed, metabolized, and excreted (ADME). musechem.comnih.govnih.gov

Improving Assay Robustness: The use of deuterated internal standards enhances the robustness of bioanalytical methods by compensating for variability in sample preparation, injection volume, and instrument response. clearsynth.comaptochem.com

Specific Research Utility of (-)-Huperzine A-d4 (hydrochloride)

(-)-Huperzine A-d4 (hydrochloride) serves as a critical research tool, primarily as a stable isotope-labeled internal standard for the quantification of (-)-Huperzine A in various biological matrices. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for:

Accurate Pharmacokinetic Profiling: Researchers can precisely determine the concentration-time profile of (-)-Huperzine A in preclinical and clinical studies. This data is fundamental to understanding its absorption, distribution, metabolism, and excretion characteristics.

Metabolite Identification and Quantification: By using (-)-Huperzine A-d4 as an internal standard, scientists can confidently identify and quantify the metabolites of (-)-Huperzine A. A study on the in vitro and in vivo metabolic pathway of Huperzine A in humans found that it is largely excreted unchanged by the kidneys rather than being extensively metabolized by liver enzymes. nih.gov

Bioequivalence Studies: In the development of generic formulations or new synthetic routes for (-)-Huperzine A, bioequivalence studies are crucial. (-)-Huperzine A-d4 would be an indispensable tool in these studies to ensure that the new formulation performs identically to the original.

The table below summarizes the key properties and applications of (-)-Huperzine A and its deuterated analog.

| Feature | (-)-Huperzine A | (-)-Huperzine A-d4 (hydrochloride) |

| Primary Role | Neuropharmacological agent | Research tool (internal standard) |

| Natural Source | Huperzia serrata | Synthetically produced |

| Key Pharmacological Activity | Acetylcholinesterase inhibitor | Chemically identical to (-)-Huperzine A |

| Primary Application | Investigational drug for neurodegenerative diseases | Quantitative bioanalysis of (-)-Huperzine A |

| Significance | Potential therapeutic agent | Enables accurate pharmacokinetic and metabolic studies |

Eigenschaften

Molekularformel |

C15H19ClN2O |

|---|---|

Molekulargewicht |

282.80 g/mol |

IUPAC-Name |

(1R,9R,13Z)-1-amino-11-methyl-13-(1,2,2,2-tetradeuterioethylidene)-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one;hydrochloride |

InChI |

InChI=1S/C15H18N2O.ClH/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10;/h3-6,10H,7-8,16H2,1-2H3,(H,17,18);1H/b11-3-;/t10-,15+;/m0./s1/i1D3,3D; |

InChI-Schlüssel |

KSMJPQGLWVOXPQ-MBGSIBIXSA-N |

Isomerische SMILES |

[2H]/C(=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3)/C([2H])([2H])[2H].Cl |

Kanonische SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3.Cl |

Herkunft des Produkts |

United States |

Synthetic and Biosynthetic Pathways of Huperzine a and Strategies for Deuteration

Natural Occurrence and Isolation Methodologies for (-)-Huperzine A

(-)-Huperzine A is an alkaloid originally discovered in the club moss Huperzia serrata, a plant with a history of use in Chinese folk medicine. nih.govwikipedia.orgnih.gov The natural abundance of Huperzine A in this plant is quite low, often around 0.006% to 0.025%, and the plant itself has a very slow growth cycle, taking as long as 15-20 years to mature. researchgate.netresearchgate.net This scarcity has driven the development of alternative production methods.

Extraction from Huperzia serrata and Related Species

The traditional method of obtaining (-)-Huperzine A is through extraction from plants of the Huperziaceae family, primarily Huperzia serrata, but also other species like Phlegmariurus squarrosus. researchgate.netoup.comzespoldowna.info The process generally involves extracting the raw plant material with a solvent such as ethanol. oup.com The crude extract then undergoes a series of purification steps. This typically includes acid-base extraction to separate the alkaloid fraction, followed by purification techniques like chromatography to isolate pure (-)-Huperzine A. oup.com

In Vitro Cultivation Techniques for Huperzine A Production

To overcome the limitations of harvesting wild plants, researchers have developed in vitro cultivation methods. zespoldowna.infonih.gov These techniques involve growing plant tissues, such as sporophytes or callus cultures, in a controlled laboratory environment on a nutrient-rich medium. mdpi.comresearchgate.netresearchgate.net Studies have shown that in vitro tissues of Huperzia and related species, like Phlegmariurus squarrosus, can produce Huperzine A, sometimes at levels even higher than those found in wild plants. zespoldowna.infonih.gov For instance, optimizing the culture medium with specific plant growth regulators like naphthalene (B1677914) acetic acid (NAA) has been shown to significantly increase the biomass and Huperzine A content. mdpi.comresearchgate.net One study reported achieving a Huperzine A content of 53.90–87.17 µg·g−1 in vitro. mdpi.com

| Plant Species | Culture Type | Key Findings | Reported Yield/Content |

|---|---|---|---|

| Phlegmariurus squarrosus | Tissue Culture | In vitro tissues produced higher levels of Huperzine A than the natural plant. zespoldowna.infonih.gov | Not specified |

| Huperzia serrata | Thallus Culture | SH medium with 1.0 mg·L−1 NAA resulted in a 164-fold biomass increase. mdpi.comresearchgate.net | 53.90–87.17 µg·g−1 mdpi.com |

| Huperzia selago | Sporophyte Culture | Somatic embryogenesis produced sporophytes with high Huperzine A content. researchgate.net | Up to 3.33 mg/g DW researchgate.net |

Endophytic Fungi as Alternative Production Sources

A promising alternative to plant-based production is the use of endophytic fungi. tandfonline.comnih.gov These are fungi that live within the tissues of a host plant, in this case, Huperzia serrata and other Lycopodiaceae species, without causing disease. semanticscholar.orgnih.gov Numerous studies have isolated fungal strains from these plants that are capable of producing Huperzine A independently. tandfonline.comresearchgate.net Genera such as Colletotrichum, Aspergillus, Fusarium, and Penicillium have been identified as producers. tandfonline.comsemanticscholar.orgresearchgate.net The yield of Huperzine A from these fungi can vary significantly but some strains have shown production levels considerably higher than those obtained from direct plant extraction. tandfonline.comresearchgate.net For example, one strain of Penicillium sp. was reported to produce Huperzine A at a yield of 168.9 µg/g of dried mycelium. researchgate.net This approach is attractive because fungi are generally easier and faster to culture on a large scale compared to the slow-growing host plants. tandfonline.comnih.gov

Total and Formal Chemical Synthesis of (-)-Huperzine A

The complex, tricyclic structure of (-)-Huperzine A has made it a compelling target for organic chemists. rsc.orgrsc.org The development of total synthesis routes provides a reliable, plant-independent source of the compound and allows for the creation of analogues, including isotopically labeled versions like (-)-Huperzine A-d4.

The biosynthesis of Huperzine A is thought to begin with L-lysine, which is converted to cadaverine (B124047) and then to 5-aminopentanal, key precursors in the formation of the molecule's piperidine (B6355638) ring structure. researchgate.netsippe.ac.cn

Overview of Enantioselective Synthesis Approaches

Creating the specific enantiomer, (-)-Huperzine A, requires enantioselective synthesis, which produces a single mirror-image form of a chiral molecule. researchgate.net Over the past four decades, numerous strategies have been developed to achieve this. rsc.orgrsc.org

Early syntheses often produced a racemic mixture (both enantiomers), but more advanced methods use chiral starting materials, auxiliaries, or catalysts to direct the formation of the desired (-)-enantiomer. researchgate.net Some notable approaches include:

Starting from a Chiral Pool: Syntheses have been developed starting from naturally occurring chiral molecules like (R)-pulegone. acs.orgnih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as those based on palladium with chiral phosphine (B1218219) ligands, has been employed to create key stereocenters in the molecule with high enantioselectivity. rsc.orgresearchgate.net

Domino Reactions: Efficient syntheses have been designed that create multiple bonds and rings in a single, cascaded sequence, known as a domino reaction. researchgate.net

Biomimetic Approaches: Some synthetic routes mimic the proposed biosynthetic pathway of the natural product. nih.gov

Key Stereochemical Control in Synthetic Routes

The critical challenge in synthesizing (-)-Huperzine A is the precise control of its three-dimensional structure (stereochemistry). acs.orgnih.govacs.org Several key reactions have been pivotal in achieving this control:

Dianion-mediated Stereoselective Alkylation: This method has been used to set a key quaternary stereocenter with high control. acs.org

Intramolecular Heck Reaction: This palladium-catalyzed reaction is a powerful tool for forming the bridged bicyclic core of the molecule. acs.orgnih.gov

Mukaiyama-Michael Addition: A highly diastereoselective version of this reaction has been used to construct parts of the carbon skeleton. nih.gov

Pauson-Khand Reaction: A stereoselective version of this reaction has been applied in the synthesis of related Huperzine alkaloids, demonstrating its utility in forming complex ring systems. nih.gov

| Synthetic Strategy | Key Reaction Type | Starting Material Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Dianion Alkylation, Heck Reaction | (R)-pulegone | acs.org |

| Asymmetric Catalysis | Palladium-catalyzed Annulation | β-keto ester | rsc.orgresearchgate.net |

| Scalable Synthesis | Not specified | (R)-4-methyl-cyclohex-2-ene-1-one | rsc.org |

| Formal Synthesis | Manganese-mediated Oxidative Cyclization | β-ketoester | nih.gov |

Strategies for Deuteration to Synthesize (-)-Huperzine A-d4

(-)-Huperzine A-d4 is the deuterated form of (-)-Huperzine A, where four hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. medchemexpress.com This isotopic labeling does not typically alter the fundamental chemical properties of the molecule but provides a "heavy" tag that can be easily detected by mass spectrometry. This makes it an invaluable internal standard for quantitative analysis in biological samples during research and drug development. medchemexpress.comnih.gov

The synthesis of (-)-Huperzine A-d4 would involve modifying one of the established total synthesis routes of (-)-Huperzine A. The deuterium atoms would be introduced by using a deuterated reagent at a specific step in the synthesis. For example, if a reduction step using a hydride source is part of the synthesis, a deuterated reducing agent (e.g., sodium borodeuteride, lithium aluminum deuteride) could be used to install the deuterium atoms. The exact position of the four deuterium atoms would depend on the specific synthetic route chosen and the point at which the deuterated reagent is introduced.

Elucidation of the Biosynthetic Pathway of Huperzine A

The intricate biosynthetic pathway of Huperzine A, a Lycopodium alkaloid, has been a subject of intense research, leading to significant discoveries about the formation of these complex molecules. nih.govresearchgate.net Understanding this pathway is crucial for developing alternative and sustainable sources of this medicinally important compound, which is currently extracted from the slow-growing Huperzia serrata plant. nih.gov

Identification of Key Metabolic Precursors and Intermediates

The biosynthesis of Huperzine A begins with the primary metabolite L-lysine. researchgate.net Through a series of enzymatic reactions, L-lysine is converted into key intermediates that form the backbone of the Huperzine A molecule.

The initial steps involve the conversion of L-lysine to cadaverine, which is then oxidized to 5-aminopentanal. researchgate.net This intermediate subsequently cyclizes to form a piperideine ring, a core component of the alkaloid structure. While the complete pathway is still under investigation, several key metabolites have been identified through metabolomic analysis. researchgate.net A study comparing wild H. serrata with in vitro cultures identified 12 metabolites involved in the Huperzine A biosynthesis pathway. researchgate.net

Key Identified Metabolites in Huperzine A Biosynthesis

| Precursor/Intermediate | Role in the Pathway |

| L-lysine | The primary amino acid precursor. |

| Cadaverine | Formed from the decarboxylation of lysine. |

| 5-aminopentanal | An intermediate formed from the oxidation of cadaverine. |

| Piperideine | A cyclic intermediate that forms a core part of the alkaloid structure. |

Characterization of Enzymatic Steps in Alkaloid Biosynthesis

The conversion of precursors to Huperzine A is orchestrated by a series of specialized enzymes. Several key enzymes have been identified and characterized, shedding light on the catalytic mechanisms that drive the formation of this complex alkaloid. nih.govresearchgate.net

The biosynthesis is initiated by lysine decarboxylase (LDC) , which catalyzes the conversion of L-lysine to cadaverine. researchgate.netmdpi.com Subsequently, a copper amine oxidase (CAO) is responsible for the oxidation of cadaverine to 5-aminopentanal. researchgate.netmdpi.comfrontiersin.org The pathway then involves a type III polyketide synthase (PKS III) , which plays a role in the formation of the polycyclic skeleton. researchgate.netmdpi.com

Recent groundbreaking research has identified novel α-carbonic anhydrase-like (CAL) enzymes that catalyze key Mannich-like condensations, crucial for forming the carbon-carbon bonds of the polycyclic Lycopodium alkaloid skeletons. nih.govresearchgate.net Further modifications, including oxidation steps, are carried out by enzymes such as Fe(II)-dependent dioxygenases (2OGDs) and cytochrome P450s (CYPs) , which are critical for producing the final bioactive form of Huperzine A. nih.govresearchgate.netmdpi.com

Key Enzymes in Huperzine A Biosynthesis

| Enzyme | Abbreviation | Function |

| Lysine decarboxylase | LDC | Catalyzes the initial step, converting L-lysine to cadaverine. researchgate.netmdpi.com |

| Copper amine oxidase | CAO | Oxidizes cadaverine to 5-aminopentanal. researchgate.netmdpi.comfrontiersin.org |

| Type III polyketide synthase | PKS III | Involved in the formation of the polyketide portion of the molecule. researchgate.netmdpi.com |

| α-carbonic anhydrase-like | CAL | Catalyzes key C-C bond formations. nih.govresearchgate.net |

| Fe(II)/2-oxoglutarate-dependent dioxygenase | 2OGD | Involved in oxidation and tailoring of the scaffold. nih.govresearchgate.netmdpi.com |

| Cytochrome P450 | CYP | Catalyzes various oxidative transformations. researchgate.netmdpi.comfrontiersin.org |

| Short-chain dehydrogenase/reductase | SDR | Participates in reduction/oxidation steps. nih.govmdpi.com |

Genetic and Transcriptomic Studies on Biosynthetic Gene Clusters

The genes encoding the enzymes for Huperzine A biosynthesis are often organized into biosynthetic gene clusters (BGCs). nih.gov Studying these clusters provides a roadmap for understanding the genetic regulation of the pathway and offers opportunities for metabolic engineering.

Transcriptome analysis of Huperzia serrata has been instrumental in identifying candidate genes involved in Huperzine A biosynthesis. mdpi.comfrontiersin.org By comparing the gene expression profiles of high and low Huperzine A-producing tissues, researchers have been able to pinpoint genes that are upregulated in conjunction with alkaloid production. mdpi.comfrontiersin.org These studies have successfully identified genes encoding for LDC, CAO, PKS III, CYPs, and 2OGDs. mdpi.com

Furthermore, transcriptomic studies have revealed that the expression of these biosynthetic genes can be influenced by various factors, including the plant's developmental stage and interactions with endophytic fungi. researchgate.netmdpi.com For instance, co-culturing Huperzia serrata with certain endophytic fungi has been shown to upregulate the expression of key biosynthetic genes, leading to increased Huperzine A production. mdpi.com These findings open up avenues for enhancing Huperzine A yields through controlled fermentation and co-culture systems.

Synthetic Approaches to Deuterated (-)-Huperzine A Analogues

The synthesis of deuterated analogues of (-)-Huperzine A is of significant interest for various research applications, including metabolic studies and as internal standards in analytical chemistry. medchemexpress.com The introduction of deuterium atoms into the molecule allows for precise tracking and quantification.

Synthesis of Specific Deuterated Forms (e.g., [d3]Huperzine A, (-)-Huperzine A-d4)

The synthesis of specific deuterated forms, such as (-)-Huperzine A-d4, has been achieved. medchemexpress.com While detailed synthetic procedures are often proprietary, the general approach involves modifying existing synthetic routes to incorporate deuterium atoms. For example, a deuterated methyl group could be introduced through the use of a deuterated methylating agent. The hydrochloride salt of deuterated Huperzine A is often prepared to improve its stability and handling properties. medchemexpress.com The availability of these labeled compounds is crucial for advancing research into the pharmacokinetics and metabolism of Huperzine A.

Advanced Analytical Characterization and Quantification of Huperzine A D4 Hydrochloride in Research

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of (-)-Huperzine A-d4 (hydrochloride) from complex mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

HPLC is a fundamental technique for assessing the purity and determining the content of (-)-Huperzine A-d4 (hydrochloride). While specific HPLC methods for the d4 variant are not extensively detailed in publicly available literature, the methods used for Huperzine A can be adapted. These methods typically utilize reversed-phase columns and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

A study on the determination of related substances of Huperzine A employed an HPLC method that can be indicative of the conditions suitable for its deuterated analog. The chromatographic conditions are summarized in the table below.

Table 1: Illustrative HPLC Parameters for Huperzine A Analysis

| Parameter | Value |

|---|---|

| Column | C18 column (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile, methanol, and water |

| Detection | UV at 310 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

This table presents a typical HPLC method for Huperzine A, which would be suitable for the analysis of (-)-Huperzine A-d4 (hydrochloride) with minor modifications.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable in the high-throughput analysis required in many research settings. For the analysis of (-)-Huperzine A-d4 (hydrochloride), UPLC systems are often coupled with mass spectrometry detectors for enhanced sensitivity and specificity.

Research on the pharmacokinetics of Huperzine A utilized a UPLC-MS/MS method where a deuterated internal standard would be analyzed under similar conditions. researchgate.net The key parameters of a UPLC system for such an analysis are outlined below.

Table 2: UPLC System Parameters for the Analysis of Huperzine A and its Deuterated Standard

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) researchgate.net |

| Flow Rate | 0.4 mL/min researchgate.net |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

This table illustrates a common UPLC setup for the analysis of compounds like Huperzine A, where (-)-Huperzine A-d4 (hydrochloride) would serve as an internal standard.

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the structural confirmation and trace-level quantification of (-)-Huperzine A-d4 (hydrochloride).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for the analysis of (-)-Huperzine A-d4 (hydrochloride). In quantitative assays, (-)-Huperzine A-d4 is used as an internal standard to accurately determine the concentration of Huperzine A in biological matrices. researchgate.net

The detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. researchgate.net For quantitative analysis, multiple reaction monitoring (MRM) is employed, which involves monitoring a specific precursor ion to product ion transition. This highly specific detection method minimizes interference from other components in the sample matrix. researchgate.net

A study detailing the determination of Huperzine A in human serum by LC-MS/MS provides the mass transitions that would be used for both the analyte and its deuterated internal standard. researchgate.net

Table 3: Mass Spectrometry Parameters for the Analysis of Huperzine A and (-)-Huperzine A-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Huperzine A | 243.2 | 210.9 researchgate.net |

The mass transitions for (-)-Huperzine A-d4 are inferred based on the addition of four deuterium (B1214612) atoms to the Huperzine A molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Applications

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another valuable tool for the analysis of compounds like Huperzine A and its deuterated analogs. While primarily a qualitative technique, it can be used for imaging the spatial distribution of drugs in tissue sections. sci-hub.se

In the context of (-)-Huperzine A-d4 (hydrochloride), MALDI-TOF MS could be used to verify the mass and purity of the synthesized standard. Research on Huperzine A has demonstrated the feasibility of using MALDI-TOF MS for its direct detection in various samples. researchgate.net One study reported the use of a MALDI-TOF/TOF MS for imaging drug distribution in the brain, a technique that could be applied to studies involving Huperzine A and its deuterated standard. sci-hub.se Another application involves monitoring enzyme kinetics and screening for inhibitors of acetylcholinesterase, where the high resolution of MALDI-FTMS can eliminate interference. acs.orgacs.org

Utilization of (-)-Huperzine A-d4 as an Internal Standard in Quantitative Assays

The primary application of (-)-Huperzine A-d4 (hydrochloride) in research is as an internal standard for the accurate quantification of Huperzine A in complex biological samples such as plasma, serum, and tissue homogenates. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. science.gov

Because (-)-Huperzine A-d4 is chemically identical to Huperzine A but has a different mass, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net By adding a known amount of (-)-Huperzine A-d4 to the sample, any variations in sample preparation, chromatographic retention, or ionization can be normalized, leading to highly accurate and precise quantification of the endogenous or administered Huperzine A.

The development and validation of analytical methods for Huperzine A often rely on the use of a deuterated internal standard to ensure the reliability of the results. researchgate.netscience.gov

Validation of Bioanalytical Methods using Stable Isotope Labeled Internal Standards

The validation of bioanalytical methods is a critical process in pharmaceutical research, ensuring the reliability and reproducibility of quantitative data. For the analysis of Huperzine A in biological samples, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed. nih.govnih.gov A cornerstone of robust LC-MS/MS method validation is the use of an appropriate internal standard (IS). nih.gov (-)-Huperzine A-d4 (hydrochloride), as a stable isotope-labeled (SIL) version of the analyte, represents an ideal internal standard.

The primary role of a SIL-IS like (-)-Huperzine A-d4 is to compensate for variations that can occur during sample preparation and analysis. nih.gov Because the SIL-IS is chemically identical to the analyte (Huperzine A) but has a different mass due to the deuterium atoms, it behaves similarly during extraction, chromatography, and ionization. nih.gov This co-eluting property ensures that any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional change in the IS signal. Consequently, the ratio of the analyte signal to the IS signal remains constant, leading to high precision and accuracy.

Validation of these methods is performed according to regulatory guidelines, such as those from the US Food & Drug Administration (FDA). nih.gov Key validation parameters assessed include linearity, accuracy, precision, stability, and recovery. nih.govresearchgate.net The use of a SIL-IS like (-)-Huperzine A-d4 is particularly crucial for correcting inter-individual variability in recovery from complex biological matrices. nih.govnih.gov

Precision and Accuracy in Complex Biological Matrices

Achieving high precision and accuracy is paramount when quantifying analytes in complex biological matrices such as human plasma or urine. researchgate.net These matrices contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov The development and validation of analytical methods are often initially performed using pooled human plasma, which may not account for the matrix variations between individuals. nih.govnih.gov

The use of a stable isotope-labeled internal standard like (-)-Huperzine A-d4 is the gold standard for mitigating these challenges. Research has demonstrated that for highly plasma protein-bound drugs, recovery can vary significantly between plasma samples from different individuals. nih.govnih.gov While a non-isotope-labeled internal standard might provide acceptable accuracy and precision in pooled plasma, only a SIL-IS can effectively correct for the inter-individual variability in recovery from patient-specific samples. nih.gov

For instance, in the quantification of Huperzine A in human plasma, LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) as low as 0.0508 ng/mL and have demonstrated excellent linearity. nih.gov The precision and accuracy of such methods are rigorously evaluated. Intra- and inter-day precision and accuracy are typically required to be within ±15% (or ±20% at the LLOQ). The data below illustrates typical acceptance criteria for bioanalytical method validation.

Table 1: Bioanalytical Method Validation Parameters for Huperzine A Quantification This table is representative of typical validation results for LC-MS/MS assays.

| Parameter | Concentration Level | Acceptance Criteria (%RSD / %Bias) | Typical Result |

|---|---|---|---|

| Intra-day Precision & Accuracy | Low QC (0.15 ng/mL) | ≤15% | Precision: 5.2% RSD, Accuracy: +4.5% Bias |

| Mid QC (1.5 ng/mL) | ≤15% | Precision: 3.8% RSD, Accuracy: -2.1% Bias | |

| High QC (4.0 ng/mL) | ≤15% | Precision: 2.5% RSD, Accuracy: +1.7% Bias | |

| Inter-day Precision & Accuracy | Low QC (0.15 ng/mL) | ≤15% | Precision: 7.1% RSD, Accuracy: +3.8% Bias |

| Mid QC (1.5 ng/mL) | ≤15% | Precision: 4.9% RSD, Accuracy: -1.5% Bias | |

| High QC (4.0 ng/mL) | ≤15% | Precision: 3.3% RSD, Accuracy: +2.0% Bias |

Spectroscopic and Calorimetric Methods for Ligand-Target Interaction Studies

Fluorescence Spectroscopy in Protein Binding Investigations

Fluorescence spectroscopy is a powerful technique used to investigate the binding of ligands, such as Huperzine A, to proteins. nih.gov This method relies on the intrinsic fluorescence of aromatic amino acid residues within the protein, primarily tryptophan and tyrosine. nih.gov When a ligand binds to a protein, it can cause a change in the local microenvironment of these residues, leading to a phenomenon known as fluorescence quenching. nih.govnih.gov

In a typical experiment, the protein solution is excited at a specific wavelength (e.g., 280 nm), and the fluorescence emission spectrum is recorded. nih.gov Then, increasing concentrations of the ligand (Huperzine A) are added to the protein solution. A decrease in the protein's fluorescence intensity upon addition of the ligand indicates that a protein-ligand complex is being formed. nih.gov

This quenching data can be analyzed using the modified Stern-Volmer equation to determine the binding constant (K) and the number of binding sites (n). nih.gov Studies investigating the interaction of Huperzine A with transport proteins like human serum albumin (HSA) and human transferrin (Tf) have utilized this technique. nih.govnih.gov For example, the binding of Huperzine A to human transferrin was shown to have a binding constant (K) of 0.2 × 10⁶ M⁻¹, indicating a strong interaction. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of biomolecular interactions. youtube.comebi.ac.uk It measures the heat released or absorbed during the binding of a ligand to a macromolecule. ebi.ac.ukyoutube.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling. youtube.com

In an ITC experiment, a solution of the ligand (e.g., Huperzine A) is titrated in small, precise injections into a sample cell containing the target protein (e.g., acetylcholinesterase or human transferrin). ebi.ac.uk Each injection triggers a binding event that results in a small heat change, which is detected by the microcalorimeter. youtube.com As the protein becomes saturated with the ligand, the heat changes diminish. youtube.com

The resulting data, a plot of heat change versus the molar ratio of ligand to protein, is an isotherm. This isotherm can be fitted to a binding model to determine several key thermodynamic parameters:

Binding Affinity (Kₐ) : The strength of the interaction.

Stoichiometry (n) : The ratio of ligand to protein in the complex.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding. youtube.com

Entropy Change (ΔS) : The change in disorder of the system upon binding. ebi.ac.uk

ITC studies have been used to characterize the binding of inhibitors to acetylcholinesterase (AChE), the primary target of Huperzine A. nih.gov Furthermore, ITC has been employed to confirm the spontaneous binding of Huperzine A to human transferrin, complementing findings from fluorescence spectroscopy. nih.govacs.org The technique is valued for its ability to elucidate the thermodynamic drivers of binding, revealing whether an interaction is primarily enthalpy-driven or entropy-driven. nih.gov

Table 2: Thermodynamic Parameters from a Representative ITC Experiment This table illustrates the type of data obtained from an ITC study of a protein-ligand interaction.

| Thermodynamic Parameter | Symbol | Typical Value | Interpretation |

|---|---|---|---|

| Binding Stoichiometry | n | ~1 | Indicates a 1:1 binding ratio of ligand to protein. |

| Binding Constant | Kₐ (M⁻¹) | 1.5 x 10⁶ | Represents high binding affinity. |

| Dissociation Constant | Kᴅ (μM) | 0.67 | The inverse of Kₐ, representing the concentration for 50% binding. |

| Enthalpy Change | ΔH (kcal/mol) | -8.5 | Exothermic reaction, favorable enthalpy contribution. |

| Entropy Change | -TΔS (kcal/mol) | -0.5 | Slightly unfavorable entropy contribution. |

| Gibbs Free Energy | ΔG (kcal/mol) | -9.0 | Negative value indicates a spontaneous binding process. |

Preclinical Pharmacological and Mechanistic Research Applications of Huperzine a Relevant to Deuterated Analogue Research

Molecular Pharmacology and Target Identification Studies

Acetylcholinesterase (AChE) Inhibition and Kinetic Characterization

(-)-Huperzine A is recognized as a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). medchemexpress.compatsnap.com By inhibiting AChE, (-)-Huperzine A increases the levels and duration of action of acetylcholine in the synaptic cleft, which is crucial for cognitive functions like memory and learning. patsnap.com

In vitro studies have determined the 50% inhibitory concentration (IC50) of (-)-Huperzine A against AChE in the rat cortex to be approximately 82 nM. medchemexpress.comnih.gov The inhibition is characterized as being of a mixed type, involving both competitive and non-competitive components. This dual mechanism allows (-)-Huperzine A to effectively inhibit AChE activity even at varying substrate concentrations.

Kinetic studies have further elucidated the interaction between (-)-Huperzine A and AChE. Molecular dynamics simulations suggest that the dissociation of (-)-Huperzine A from the enzyme can occur through multiple pathways, including a "front door" and a transient "side door". nih.gov This complex dissociation process contributes to the long duration of its inhibitory action. bohrium.com Research comparing (-)-Huperzine A with other AChE inhibitors like tacrine, donepezil, and rivastigmine (B141) has shown that (-)-Huperzine A exhibits a high degree of selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase enzyme. nih.gov This selectivity is considered advantageous as it may reduce the incidence of certain peripheral side effects associated with less selective inhibitors. karger.com

Furthermore, studies have shown that (-)-Huperzine A preferentially inhibits the tetrameric (G4) form of AChE, which is the predominant form in the brain, over the monomeric (G1) form. caldic.com This isoform-specific inhibition may contribute to its cognitive-enhancing effects. caldic.com

Table 1: Comparative AChE and BChE Inhibition

| Compound | AChE IC50 | BChE IC50 | Selectivity Ratio (BChE/AChE) |

| (-)-Huperzine A | 82 nM medchemexpress.comnih.gov | 72,900 nM | 884.57 nih.gov |

| Donepezil | - | - | 489.05 nih.gov |

| Tacrine | - | - | 0.80 nih.gov |

This table is interactive. You can sort and filter the data.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Beyond its effects on the cholinergic system, (-)-Huperzine A also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.comnih.gov The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. nih.gov However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative conditions. patsnap.com

(-)-Huperzine A has been shown to protect neurons from NMDA-induced toxicity. nih.gov It is believed to exert this effect by binding to a site within the NMDA receptor channel, possibly near the binding sites of other antagonists like MK-801 and phencyclidine, thereby blocking the influx of calcium ions that triggers excitotoxic cascades. nih.govnih.gov Interestingly, the NMDA receptor antagonism of huperzine A does not appear to be stereospecific, with both the (-) and (+) isomers showing similar potencies. nih.gov This is in contrast to its AChE inhibitory activity, which is highly stereospecific. This suggests that the two pharmacological activities of huperzine A are mediated by distinct mechanisms. nih.gov

Investigations into Other Potential Molecular Targets (e.g., Mitochondrial Enzymes)

Research has indicated that the neuroprotective effects of (-)-Huperzine A extend beyond its primary targets of AChE and NMDA receptors, involving modulation of mitochondrial function. Mitochondria are essential for cellular energy production and are also key regulators of apoptosis, or programmed cell death.

Studies have shown that (-)-Huperzine A can protect mitochondria from damage induced by toxins like amyloid-beta peptide. nih.gov It has been observed to attenuate the decline in ATP levels, maintain mitochondrial membrane potential, and reduce the accumulation of reactive oxygen species (ROS) in neuronal cells. nih.govnih.gov By preserving mitochondrial integrity and function, (-)-Huperzine A helps to prevent the activation of apoptotic pathways. nih.gov Furthermore, (-)-Huperzine A has been found to augment the activities of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase, which play a role in mitigating oxidative stress. researchgate.net

Computational and Biophysical Approaches to Ligand-Protein Interactions (e.g., with Transferrin, Serum Albumin)

To understand the distribution and transport of (-)-Huperzine A in the body, researchers have employed computational and biophysical methods to study its interactions with plasma proteins like human serum albumin (HSA) and transferrin (Tf). nih.govnih.gov

Molecular docking and molecular dynamics simulations have been used to predict the binding sites and affinities of (-)-Huperzine A with these proteins. nih.govnih.govacs.org These in silico studies have been complemented by experimental techniques such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) to validate the binding interactions. nih.govacs.org

Studies have shown that (-)-Huperzine A binds to both HSA and Tf with significant affinity. nih.govnih.govdntb.gov.ua The binding to HSA, the most abundant protein in blood plasma, is important for the transport and bioavailability of the compound. nih.gov Similarly, the interaction with Tf, a protein involved in iron transport, is also of interest, particularly in the context of neurodegenerative diseases where iron dysregulation has been implicated. nih.govacs.org These studies provide valuable insights into the pharmacokinetic properties of (-)-Huperzine A and can inform the design of analogues with improved drug delivery characteristics.

Table 2: Binding Affinities of (-)-Huperzine A with Plasma Proteins

| Protein | Binding Affinity (kcal/mol) | Technique |

| Human Serum Albumin (HSA) | - | Molecular Docking, MD Simulation, Fluorescence Spectroscopy nih.govdntb.gov.ua |

| Human Transferrin (Tf) | -6.6 nih.govacs.org | Molecular Docking, MD Simulation, Fluorescence Spectroscopy, ITC nih.govacs.org |

This table is interactive. You can sort and filter the data.

Neuroprotective Mechanisms in Preclinical Models

Attenuation of Neuronal Injury and Apoptosis in Cellular Models

(-)-Huperzine A has demonstrated significant neuroprotective effects in various preclinical cellular models of neuronal injury and apoptosis. karger.comkarger.com Apoptosis, or programmed cell death, is a critical process in the development and progression of neurodegenerative diseases.

In cell culture studies, (-)-Huperzine A has been shown to protect neurons from a variety of insults, including glutamate-induced excitotoxicity, oxidative stress, and exposure to the amyloid-beta peptide, a hallmark of Alzheimer's disease. nih.govkarger.comkarger.com For instance, treatment with (-)-Huperzine A has been found to increase the survival rate of cultured neurons exposed to toxic concentrations of NMDA. nih.gov

The anti-apoptotic effects of (-)-Huperzine A are mediated through multiple pathways. It has been shown to regulate the expression of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. medchemexpress.comkarger.com Specifically, (-)-Huperzine A can upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. medchemexpress.com By altering the balance of these proteins, (-)-Huperzine A helps to prevent the initiation of the apoptotic process. Furthermore, it can interfere with the mitochondrial-dependent caspase pathway, a central executioner of apoptosis. karger.com

Modulation of Amyloid-Beta Metabolism and Aggregation Pathways

(-)-Huperzine A has demonstrated significant effects on the metabolism and aggregation of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Preclinical studies have shown that (-)-Huperzine A can modulate the processing of the amyloid precursor protein (APP), the parent molecule from which Aβ is derived. nih.govmdpi.com

Specifically, research indicates that (-)-Huperzine A can promote the non-amyloidogenic pathway of APP processing. mdpi.com It has been found to increase the activity of α-secretase, an enzyme that cleaves APP within the Aβ sequence, thereby precluding the formation of the toxic Aβ peptide. nih.govmdpi.com This action leads to the production of soluble α-APP fragments, which are considered neuroprotective. mdpi.com

Conversely, (-)-Huperzine A has been shown to downregulate the amyloidogenic pathway. nih.govmdpi.com It reduces the expression and activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key enzymes in the pathway that generates Aβ. nih.gov Molecular docking analyses have even suggested that (-)-Huperzine A can directly bind to the active site of BACE1. nih.gov

Beyond influencing APP processing, (-)-Huperzine A also appears to interfere with the aggregation of Aβ peptides. nih.gov Studies have reported a reduction in Aβ42 levels and thioflavin S-stained fibrillar amyloid in the cortex and hippocampus of animal models treated with (-)-Huperzine A. nih.gov It has also been observed to decrease the levels of Aβ oligomers, which are considered the most toxic forms of Aβ. nih.gov The ability of acetylcholinesterase (AChE) to form complexes with Aβ and accelerate its aggregation into fibrils is a known phenomenon. mdpi.com By inhibiting AChE, (-)-Huperzine A can disrupt this interaction, further contributing to the reduction of Aβ aggregation. mdpi.com

Table 1: Effects of (-)-Huperzine A on Amyloid-Beta Metabolism and Aggregation

| Mechanism | Effect of (-)-Huperzine A | Key Findings from Preclinical Studies | References |

|---|---|---|---|

| APP Processing | Promotes non-amyloidogenic pathway | Increases α-secretase activity, leading to neuroprotective sα-APP fragments. | nih.govmdpi.com |

| Inhibits amyloidogenic pathway | Downregulates BACE1 and PS1 expression and activity. | nih.govmdpi.com | |

| Aβ Aggregation | Reduces Aβ levels and aggregation | Decreases Aβ42 levels, fibrillar amyloid, and toxic Aβ oligomers. | nih.gov |

| AChE-Aβ Interaction | Disrupts AChE-Aβ complex formation | Inhibits AChE, preventing it from accelerating Aβ fibril assembly. | mdpi.com |

Antioxidant and Anti-inflammatory Effects in Neural Systems

(-)-Huperzine A exhibits notable antioxidant and anti-inflammatory properties within the central nervous system. alzdiscovery.orgresearchgate.net Preclinical studies have consistently demonstrated its ability to mitigate oxidative stress, a key contributor to neuronal damage in various neurological conditions. nih.govnih.gov

The antioxidant effects of (-)-Huperzine A are multifaceted. It has been shown to increase the levels of endogenous antioxidants such as glutathione. alzdiscovery.org Furthermore, in cellular models of Aβ-induced oxidative stress, (-)-Huperzine A has been found to increase the activities of antioxidant enzymes. nih.gov It also effectively reduces the accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. nih.govnih.gov

In addition to its antioxidant actions, (-)-Huperzine A possesses significant anti-inflammatory capabilities. alzdiscovery.orgresearchgate.net It has been shown to suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.netmdpi.com This anti-inflammatory response is thought to be mediated, at least in part, through the cholinergic anti-inflammatory pathway, involving the activation of α7 nicotinic acetylcholine receptors (α7nAChRs). researchgate.netresearchgate.net By activating these receptors, (-)-Huperzine A can suppress the transcriptional activation of NF-κB signaling, a key regulator of inflammation. researchgate.net

Influence on Mitochondrial Function and Energy Metabolism

Preclinical research has highlighted the significant and protective influence of (-)-Huperzine A on mitochondrial function and cellular energy metabolism. alzdiscovery.orgnih.gov Mitochondria, the powerhouses of the cell, are critical for neuronal survival and function, and their dysfunction is a common feature in many neurodegenerative diseases.

Studies have shown that (-)-Huperzine A can protect mitochondria from damage induced by various stressors, including the toxic amyloid-beta peptide. nih.govnih.gov It has been observed to prevent Aβ-induced mitochondrial swelling, a sign of mitochondrial distress. nih.gov Furthermore, (-)-Huperzine A helps to preserve the integrity of the mitochondrial membrane and maintain the mitochondrial membrane potential, both of which are crucial for proper mitochondrial function. nih.govnih.gov

A key aspect of (-)-Huperzine A's mitochondrial effects is its ability to enhance energy metabolism. It has been shown to promote the rate of ATP production, the primary energy currency of the cell. nih.govnih.gov In models where Aβ has caused a decline in ATP levels, pre-incubation with (-)-Huperzine A has been shown to attenuate this decrease. nih.gov This improvement in energy metabolism is linked to its ability to protect key enzymes in the electron transport chain and the tricarboxylic acid cycle from inhibition by toxins. nih.gov

Table 2: Effects of (-)-Huperzine A on Mitochondrial Function and Energy Metabolism

| Aspect of Mitochondrial Function | Effect of (-)-Huperzine A | Key Findings from Preclinical Studies | References |

|---|---|---|---|

| Mitochondrial Integrity | Protects against damage | Prevents Aβ-induced mitochondrial swelling and preserves membrane integrity. | nih.gov |

| Mitochondrial Membrane Potential | Maintains potential | Reduces the disruption of mitochondrial membrane potential caused by toxins. | nih.gov |

| Energy Metabolism | Enhances ATP production | Promotes the rate of ATP synthesis and attenuates Aβ-induced ATP decline. | nih.govnih.gov |

| Oxidative Stress | Reduces ROS accumulation | Decreases the buildup of reactive oxygen species within mitochondria. | nih.govnih.gov |

Regulation of Neurotrophic Factors and Cerebral Perfusion

(-)-Huperzine A has demonstrated the ability to positively influence the levels of crucial neurotrophic factors and improve cerebral perfusion in preclinical models. alzdiscovery.org Neurotrophic factors are proteins that are essential for the survival, development, and function of neurons, while adequate cerebral blood flow is vital for supplying the brain with oxygen and nutrients.

Studies in animal models have shown that treatment with (-)-Huperzine A can increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). alzdiscovery.orgnih.gov These neurotrophic factors play critical roles in neuronal plasticity, learning, and memory. The increased expression of NGF and BDNF at both the mRNA and protein levels has been observed in the cerebral cortex and hippocampus of mice following the administration of (-)-Huperzine A. nih.gov This neurotrophic activity is believed to contribute significantly to the neuroprotective effects of the compound. nih.gov

In addition to its effects on neurotrophic factors, (-)-Huperzine A has been shown to increase cerebral blood flow. alzdiscovery.org This effect is particularly relevant in conditions where cerebral perfusion is compromised, such as in cerebral ischemia. By enhancing blood flow to the brain, (-)-Huperzine A can help to mitigate neuronal damage caused by a lack of oxygen and nutrients. The mechanism underlying this effect may be related to its cholinergic activity, as acetylcholine is known to have vasodilatory effects in the brain.

Effects on Iron Homeostasis in Neurological Disease Models

Recent preclinical research has uncovered a novel and potentially significant mechanism of action for (-)-Huperzine A: the regulation of iron homeostasis in the brain. alzdiscovery.orgnih.gov Iron is an essential element for normal brain function, but its dysregulation and accumulation can lead to oxidative stress and neuronal damage, a phenomenon implicated in several neurodegenerative diseases, including Alzheimer's disease. nih.govaginganddisease.org

Studies have shown that (-)-Huperzine A can protect neuronal cells from iron overload-induced injury. nih.gov This neuroprotective effect is associated with a reduction in the labile iron pool (LIP), a reactive form of iron that can participate in the generation of harmful free radicals. nih.gov Interestingly, this protective effect against iron overload appears to be independent of its well-known acetylcholinesterase (AChE) inhibitory activity, as another AChE inhibitor, donepezil, did not show the same protective effect at concentrations that produced equivalent AChE inhibition. nih.gov

Furthermore, in animal models of Alzheimer's disease and chronic intermittent hypoxia, (-)-Huperzine A has been shown to reduce brain iron overload. mdpi.comnih.gov It achieves this by modulating the expression of key proteins involved in iron metabolism. For instance, it has been observed to decrease the expression of transferrin receptor 1 (TfR1), which is responsible for iron uptake into cells, and ferritin, an iron storage protein. mdpi.comnih.gov Conversely, it has been shown to influence the levels of ferroportin 1 (FPN1), the primary protein responsible for exporting iron from cells. nih.gov By restoring a healthier balance of iron in the brain, (-)-Huperzine A may help to alleviate the iron-dependent neurodegeneration seen in various neurological disorders. alzdiscovery.orgnih.gov

Interactions with Neuronal Insulin (B600854) Signaling Pathways

Preclinical studies have begun to explore the interactions of (-)-Huperzine A with neuronal insulin signaling pathways, revealing another dimension to its neuroprotective profile. nih.govnih.gov Insulin signaling in the brain is crucial for cognitive functions, and impaired insulin signaling is increasingly recognized as a contributing factor to neurodegenerative diseases like Alzheimer's.

Research in animal models of diet-induced obesity has shown that (-)-Huperzine A can improve cognitive deficits, and this improvement is associated with an enhancement of the neuronal insulin signaling pathway. nih.govnih.gov Specifically, treatment with (-)-Huperzine A has been found to upregulate the levels of phosphorylated Akt in the cortex. nih.govnih.gov Akt is a key downstream effector of the insulin receptor, and its phosphorylation is a marker of activated insulin signaling.

These findings suggest that (-)-Huperzine A may help to counteract the negative effects of insulin resistance in the brain, thereby supporting cognitive function. nih.gov The ability of (-)-Huperzine A to modulate this pathway may be linked to its broader effects on neuroinflammation and oxidative stress, both of which can impair insulin signaling.

In Vivo Pharmacodynamic Studies in Animal Models

In vivo pharmacodynamic studies in various animal models have provided valuable insights into the functional consequences of the molecular and cellular effects of (-)-Huperzine A. These studies have consistently demonstrated its cognitive-enhancing and neuroprotective properties across a range of experimental paradigms.

In models of cognitive impairment, (-)-Huperzine A has been shown to improve learning and memory. alzdiscovery.orgacs.org For example, in mice with memory deficits induced by transient cerebral ischemia and reperfusion, oral administration of (-)-Huperzine A markedly attenuated these deficits in a water maze task. nih.gov Similarly, in high-fat diet-induced obese mice, (-)-Huperzine A improved performance in the novel object recognition test and the Morris water maze assay, indicating enhanced recognition and spatial memory. nih.govresearchgate.net

The neuroprotective effects of (-)-Huperzine A have also been well-documented in vivo. In the same model of cerebral ischemia, it was shown to reduce neuronal degeneration in the cerebral cortex and hippocampus. nih.gov Furthermore, in a mouse model of chronic intermittent hypoxia, (-)-Huperzine A significantly improved cognitive impairment and neuronal damage in the hippocampus. nih.gov

Pharmacokinetic studies in dogs have shown that (-)-Huperzine A has rapid and almost complete oral absorption and is extensively distributed into tissues. researchgate.net The concentration in plasma reaches its peak relatively quickly, and a significant portion of the plasma level reaches the cerebrospinal fluid, indicating good blood-brain barrier penetration. researchgate.netbiospace.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| (-)-Huperzine A |

| (-)-Huperzine A-d4 (hydrochloride) |

| Acetylcholine |

| Akt |

| Amyloid-beta |

| Amyloid-beta 42 |

| Amyloid precursor protein |

| Brain-derived neurotrophic factor |

| Donepezil |

| Ferroportin 1 |

| Ferritin |

| Glutathione |

| Interleukin-1β |

| Nerve growth factor |

| Presenilin 1 |

| Thioflavin S |

| Transferrin receptor 1 |

| Tumor necrosis factor-α |

| α-secretase |

Enhancement of Cognitive Function in Rodent Models

(-)-Huperzine A has demonstrated significant potential in enhancing cognitive function across various rodent models of cognitive impairment. A systematic review and meta-analysis of preclinical studies on rodent models of Alzheimer's disease (AD) revealed that Huperzine A treatment is associated with improved memory performance. This is evidenced by decreased latencies and increased time spent in the target quadrant of the Morris water maze, a standard behavioral test for spatial learning and memory. nih.gov

In a study involving a cuprizone-induced mouse model, which mimics certain aspects of demyelinating diseases like multiple sclerosis, administration of Huperzine A was found to significantly augment motor and cognitive functions. mdpi.comnih.gov The treated mice exhibited attenuated anxiety-like behavior, indicating a broader positive impact on neurological function. mdpi.comnih.gov

Further research on rats with cognitive deficits induced by acute hypobaric hypoxia showed that oral administration of Huperzine A improved cognitive performance. researchgate.net This improvement was linked to a reduction in oxidative stress and the inhibition of the apoptotic cascade in the hippocampus, a brain region crucial for memory formation. researchgate.net In APPswe/PS1 mice, a transgenic model of Alzheimer's disease, Huperzine A treatment led to a 68% improvement in spontaneous working memory. nih.gov However, it is noteworthy that in this particular study, Huperzine A did not appear to enhance cognition in wild-type mice. nih.gov

The primary mechanism attributed to the cognitive-enhancing effects of Huperzine A is its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govemory.edu By inhibiting AChE, Huperzine A increases the levels of acetylcholine in the brain, which is crucial for learning and memory processes. emory.eduadeeva.com Studies have also shown that Huperzine A can enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine, further contributing to cholinergic system enhancement. nih.gov

Table 1: Effects of (-)-Huperzine A on Cognitive Function in Rodent Models

| Model | Key Findings | Reference |

|---|---|---|

| Rodent models of Alzheimer's Disease | Improved memory in Morris water maze; Decreased Aβ levels. | nih.gov |

| Cuprizone-induced mouse model | Augmented motor and cognitive functions; Attenuated anxiety-like behavior. | mdpi.comnih.gov |

| Rats with acute hypobaric hypoxia | Improved cognitive deficits; Reduced oxidative stress and apoptosis in the hippocampus. | researchgate.net |

| APPswe/PS1 mice | 68% improvement in spontaneous working memory. | nih.gov |

Antiepileptic Properties in Induced Seizure Models

Preclinical studies have provided compelling evidence for the antiepileptic properties of (-)-Huperzine A in various rodent models of induced seizures. Research has demonstrated that Huperzine A can increase resistance to seizures in mouse models of genetic epilepsy, such as Dravet syndrome and genetic epilepsy with febrile seizures plus (GEFS+). emory.edueurekalert.org These conditions are often associated with mutations in the SCN1A sodium channel gene. emory.edueurekalert.org

In Scn1a mutant mice, which are highly susceptible to hyperthermia-induced (febrile) seizures, pretreatment with Huperzine A significantly increased the temperature threshold required to trigger a seizure. emory.edueurekalert.org Furthermore, Huperzine A was found to reduce the frequency and severity of seizures induced by both electrical (maximal electroshock, MES) and chemical (pentylenetetrazole, PTZ) stimuli in both normal and Scn1a-mutant mice. emory.edueurekalert.orgnih.gov An interesting observation was that while the protective effect against electrically induced seizures diminished in normal mice after 12 days of daily administration, "complete protection" was maintained in the SCN1A-mutant mice. emory.edueurekalert.org

The 6 Hz seizure model, which is considered a model of therapy-resistant limbic seizures, has also been used to evaluate the efficacy of Huperzine A. The compound provided robust protection against 6 Hz-induced seizures in both CF1 mice and Scn1a mutant mice. nih.gov A blinded, randomized, vehicle- and positive-controlled study in the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model demonstrated that a single dose of Huperzine A significantly suppressed absence seizures. nih.gov The seizure suppressant effect was comparable to that of ethosuximide, a first-line therapy for absence seizures, during the initial 60 minutes post-administration. nih.gov

The proposed mechanism for Huperzine A's antiepileptic effects involves the normalization of the balance between neuronal inhibition and excitation, partly through its inhibition of acetylcholinesterase and subsequent increase in acetylcholine levels. emory.edueurekalert.org Additionally, it is suggested that muscarinic and GABA-A receptors play a role in the seizure protection mediated by Huperzine A. nih.gov

Table 2: Antiepileptic Effects of (-)-Huperzine A in Rodent Models

| Seizure Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Hyperthermia-induced seizures | Scn1a mutant mice | Increased seizure threshold temperature. | emory.edueurekalert.org |

| Electrically and chemically induced seizures | Normal and Scn1a-mutant mice | Reduced seizure frequency and severity. | emory.edueurekalert.orgnih.gov |

| 6 Hz-induced seizures | CF1 mice and Scn1a mutant mice | Robust seizure protection. | nih.gov |

| Genetic Absence Epilepsy | GAERS rats | Significant suppression of absence seizures. | nih.gov |

Anti-neuroinflammatory Effects in Animal Models of Disease

(-)-Huperzine A has demonstrated significant anti-neuroinflammatory effects in various animal models of neurological diseases. In a cuprizone-induced mouse model of demyelination, Huperzine A treatment led to a decrease in the mRNA levels of pro-inflammatory cytokines such as iNOS, IL-1β, IL-18, CD16, and TNF-α, while increasing the levels of anti-inflammatory cytokines like Arg1 and CD206. mdpi.comnih.gov This effect was reversible by mecamylamine, a nicotinic acetylcholinergic receptor antagonist, suggesting the involvement of the cholinergic anti-inflammatory pathway. mdpi.comnih.gov

In a rat model of transient focal cerebral ischemia, Huperzine A was shown to inhibit the nuclear translocation of the transcription factor nuclear factor-kappa B (NF-κB) and decrease the overexpression of proinflammatory factors in the cerebral cortex and striatum. researchgate.net This resulted in reduced neurological deficits and suppressed activation of glial cells in the ischemic penumbra. researchgate.net Further studies have indicated that Huperzine A can also down-regulate the MAPK signaling pathway, specifically JNK and p38, to reduce the levels of the inflammatory factor TNF-α. researchgate.net

Research in a rat model of chronic cerebral hypoperfusion also highlighted the beneficial effects of Huperzine A on long-lasting inflammation. medchemexpress.cn In a co-culture system of neural stem cells and microglia exposed to amyloid-β (Aβ)1-42, Huperzine A treatment partially reduced the secretion of inflammatory factors including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and macrophage inflammatory protein-1α (MIP-1α). mdpi.com Furthermore, Huperzine A has been shown to directly act on microglial cells to reduce the expression of cytokines and chemokines. mdpi.com Studies on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells showed that an alkaloid-enriched extract from Huperzia serrata, containing Huperzine A, inhibited the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and prostaglandin (B15479496) E2 (PGE2). nih.gov This was achieved by suppressing the expression of iNOS and COX-2 through the regulation of the ERK and p38 MAPK pathways. nih.gov

Table 3: Anti-neuroinflammatory Effects of (-)-Huperzine A in Animal Models

| Disease Model | Key Findings | Reference |

|---|---|---|

| Cuprizone-induced demyelination | Decreased pro-inflammatory and increased anti-inflammatory cytokine levels. | mdpi.comnih.gov |

| Transient focal cerebral ischemia | Inhibited NF-κB and reduced proinflammatory factors; Suppressed glial cell activation. | researchgate.net |

| Aβ-exposed neural stem cells and microglia | Reduced secretion of IL-6, TNF-α, and MIP-1α. | mdpi.com |

| LPS-stimulated microglial cells | Inhibited release of NO, TNF-α, IL-6, IL-1β, and PGE2; Suppressed iNOS and COX-2 expression. | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (-)-Huperzine A-d4 (hydrochloride) |

| (-)-Huperzine A |

| Acetylcholine |

| Ethosuximide |

| Mecamylamine |

| Nitric Oxide |

| Prostaglandin E2 |

| Tacrine |

| Donepezil |

| Rivastigmine |

| Galantamine |

| Danshen |

| Valproate |

| Lamotrigine |

| Carbamazepine |

| Phenytoin |

| Scopolamine |

| Pentylenetetrazole |

| Cuprizone |

| Lipopolysaccharide |

| Trimethyltin |

| Citronellol |

| D-gal |

| AF64A |

Pharmacokinetic Research Applications of Huperzine A D4 Hydrochloride in Preclinical Investigations

Characterization of Absorption and Distribution in Animal Models

Preclinical studies in animal models are essential to understand how a drug is absorbed into the bloodstream and distributed to various tissues, including its target organ.

Assessment of Oral Bioavailability and Tissue Penetration

Oral administration is a common and convenient route for drug delivery. However, a drug's journey from the gastrointestinal tract to the systemic circulation and its target tissues is fraught with barriers.

Studies on the non-deuterated form of Huperzine A have demonstrated its rapid absorption and wide distribution in the body following oral administration in various animal models and humans. nih.gov For instance, in a study with healthy human volunteers, Huperzine A was detected in plasma as early as 5-10 minutes after oral administration. nih.gov While specific oral bioavailability data for (-)-Huperzine A-d4 (hydrochloride) is not available, research on similar compounds suggests that deuteration is unlikely to dramatically alter this fundamental property. The use of a d4-labeled compound would allow for highly sensitive and specific quantification in plasma and tissue samples, providing precise measurements of key pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Parameters of Huperzine A (Non-Deuterated) in Humans

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 58.33 ± 3.89 min | nih.gov |

| Cmax (Peak Plasma Concentration) | 2.59 ± 0.37 ng/mL | nih.gov |

| t1/2 (Half-life) | ~12 hours | nih.gov |

This table presents data for the non-deuterated form of Huperzine A and is intended to be illustrative of the types of parameters that would be determined for the d4 analog.

Blood-Brain Barrier Permeability Studies using Deuterated Analogues

For a neuroactive compound to be effective, it must cross the highly selective blood-brain barrier (BBB). Huperzine A is known to readily cross the BBB. alzdiscovery.orgnih.gov The use of a deuterated analog like (-)-Huperzine A-d4 (hydrochloride) in preclinical models would enable precise quantification of its penetration into the central nervous system. This is typically achieved by administering the compound and subsequently measuring its concentration in both brain tissue and plasma at various time points. The brain-to-plasma concentration ratio provides a quantitative measure of BBB permeability. Such studies have confirmed the ability of Huperzine A to effectively reach its site of action in the brain. nih.gov

Distribution Profile and Organ Accumulation

Understanding where a drug accumulates in the body is crucial for assessing both its efficacy and potential for off-target effects. Studies using radiolabeled Huperzine A ([3H]huperzine A) in mice have shown that the highest concentrations are found in the kidney and liver, with moderate levels in the spleen, lung, and heart, and lower levels in the brain. nih.gov While specific organ accumulation data for (-)-Huperzine A-d4 (hydrochloride) is not available, it is expected to follow a similar distribution pattern. The use of the d4 label would facilitate highly specific detection and quantification in various organs using techniques like liquid chromatography-mass spectrometry (LC-MS), providing a detailed picture of its distribution profile.

Elucidation of Metabolic Pathways and Stability

The metabolism of a drug can significantly impact its efficacy and duration of action. Isotopic labeling is an invaluable tool for studying these metabolic processes.

Identification of Metabolites using Isotopic Tracers

The deuterium (B1214612) label in (-)-Huperzine A-d4 (hydrochloride) serves as a stable isotopic tracer, allowing for the unambiguous identification of its metabolites. When a biological sample is analyzed by mass spectrometry, the d4-labeled metabolites will exhibit a characteristic mass shift of +4 atomic mass units compared to their non-deuterated counterparts, making them easily distinguishable from endogenous molecules.

Research on the metabolism of non-deuterated Huperzine A in rats has identified the major metabolite in the blood to be 13,14-epoxy-Huperzine A. alzdiscovery.org This was determined by isolating the compound and analyzing it using mass spectrometry and nuclear magnetic resonance (NMR). alzdiscovery.org The use of (-)-Huperzine A-d4 would further confirm this and could potentially identify other minor metabolites that might otherwise go undetected.

Evaluation of Metabolic Stability and Clearance Mechanisms

Metabolic stability assays, often conducted using liver microsomes, provide an in vitro measure of how susceptible a compound is to metabolism. nih.gov Studies with rat liver microsomes have shown that the metabolism of Huperzine A is primarily mediated by the cytochrome P450 enzymes CYP1A2, with a smaller contribution from CYP3A1/2. nih.gov Research in human liver microsomes indicated that Huperzine A was not significantly metabolized within a 90-minute timeframe, suggesting a degree of metabolic stability. nih.gov

The clearance of a drug from the body is a critical pharmacokinetic parameter. For Huperzine A, a significant portion is excreted unchanged in the urine. nih.gov In a study with elderly human subjects, approximately 35% of the administered oral dose of Huperzine A was excreted in the urine within 48 hours, indicating that renal clearance is a major elimination pathway. nih.gov The use of (-)-Huperzine A-d4 (hydrochloride) in preclinical studies would allow for precise measurement of its clearance rate from the body, providing valuable data for predicting its dosing regimen in future clinical applications.

Quantitative Pharmacokinetic Modeling using Deuterated Internal Standards

In modern bioanalytical chemistry, particularly in the realm of pharmacokinetics, the use of stable isotope-labeled internal standards is the gold standard for quantification of drugs and their metabolites in biological matrices. chromforum.orgresearchgate.net The compound (-)-Huperzine A-d4 (hydrochloride) serves as a prime example of such an internal standard. Its utility is rooted in the fact that its chemical and physical properties are nearly identical to the parent compound, (-)-Huperzine A. The incorporation of deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by a mass spectrometer, but with an almost identical chromatographic behavior and extraction recovery to the non-deuterated analyte. researchgate.net This allows for precise and accurate quantification by correcting for any loss of analyte during sample preparation and for variations in instrument response. nih.gov

Derivation of Pharmacokinetic Parameters in Animal Species

The application of (-)-Huperzine A-d4 (hydrochloride) as an internal standard has been pivotal in elucidating the pharmacokinetic profile of (-)-Huperzine A in various preclinical animal models. Through the use of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately measure the concentration of (-)-Huperzine A in plasma and other tissues over time. nih.govresearchgate.net These concentration-time data are then used to derive key pharmacokinetic parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the compound.

In preclinical studies involving species such as rats and dogs, the administration of (-)-Huperzine A is followed by the collection of biological samples at various time points. chromforum.orgnih.gov The subsequent analysis, employing (-)-Huperzine A-d4 as an internal standard, yields the data necessary to construct pharmacokinetic models. For instance, studies in rats have shown that after intravenous administration, the blood levels of huperzine A decline in two phases, indicating a two-compartment model distribution. nih.gov Similarly, investigations in dogs have provided detailed insights into the compound's behavior after both intravenous and oral administration. chromforum.orgnih.gov

Below is a data table summarizing representative pharmacokinetic parameters of (-)-Huperzine A in rats and dogs, determined using analytical methods that rely on deuterated internal standards for quantification.

| Parameter | Rats (Intravenous) | Dogs (Intravenous) | Dogs (Oral) |

|---|---|---|---|

| Cmax | - | 5.55 ± 1.61 µg/L chromforum.orgresearchgate.net | 2.60 ± 0.60 µg/L chromforum.orgnih.gov |

| Tmax | - | - | 1.25 ± 0.50 h chromforum.orgnih.gov |